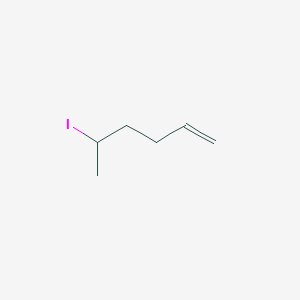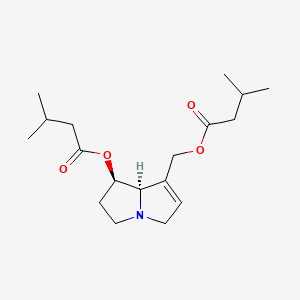
Retronecine 7,9-isovalerate diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retronecine 7,9-isovalerate diester is a pyrrolizidine alkaloid derivative. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Retronecine serves as the core structure for many pyrrolizidine alkaloids, and its derivatives, such as this compound, have been studied for their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retronecine 7,9-isovalerate diester typically involves the esterification of retronecine with isovaleric acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Retronecine 7,9-isovalerate diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids and their derivatives.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of retronecine 7,9-isovalerate diester involves its metabolic activation to form reactive pyrrolic intermediates. These intermediates can bind to cellular macromolecules, leading to hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in detoxification pathways .
Comparación Con Compuestos Similares
Similar Compounds
Retrorsine: Another pyrrolizidine alkaloid with a similar core structure but different ester groups.
Monocrotaline: Shares the retronecine core but has different substituents.
Heliotridine: An enantiomer of retronecine with similar biological activities
Uniqueness
Retronecine 7,9-isovalerate diester is unique due to its specific ester groups, which influence its chemical reactivity and biological activity. Its distinct ester groups make it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
Propiedades
Número CAS |
14933-88-1 |
|---|---|
Fórmula molecular |
C18H29NO4 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[(7R,8R)-7-(3-methylbutanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C18H29NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,12-13,15,18H,6-11H2,1-4H3/t15-,18-/m1/s1 |
Clave InChI |
QXPBAAIJYQWSAO-CRAIPNDOSA-N |
SMILES isomérico |
CC(C)CC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)OCC1=CCN2C1C(CC2)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


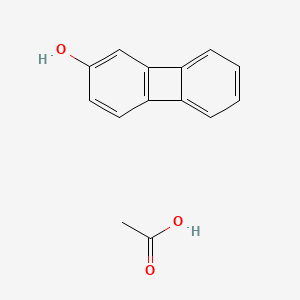
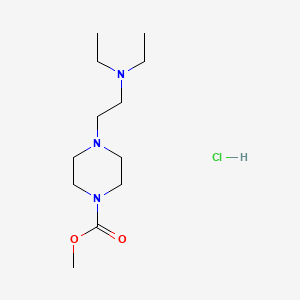

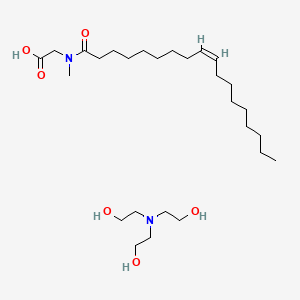
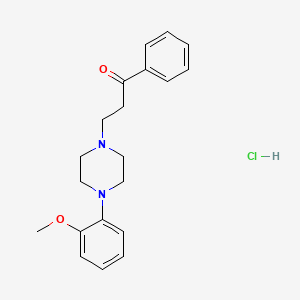

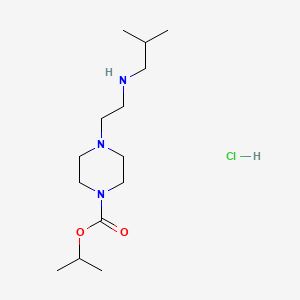
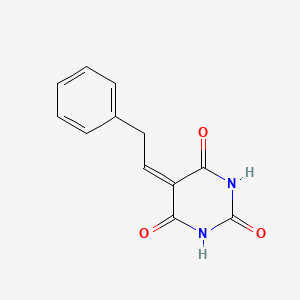
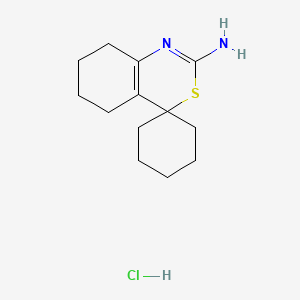
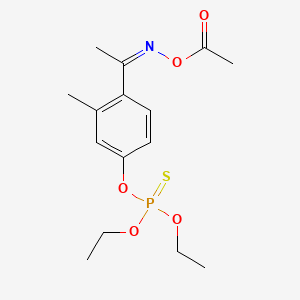
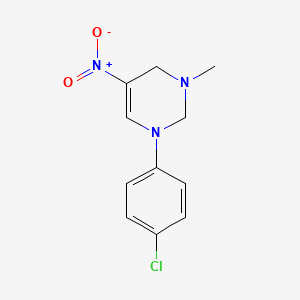
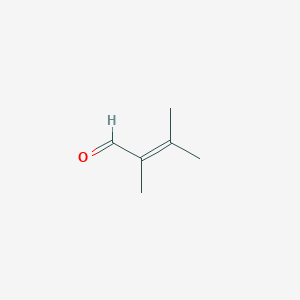
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
